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Compound of Interest

Compound Name: Pranlukast-d4

Cat. No.: B10782638

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of Pranlukast-d4, a deuterated analog of the cysteinyl leukotriene receptor antagonist,
Pranlukast. This document is intended for researchers, scientists, and professionals in the field
of drug development and medicinal chemistry. Pranlukast-d4 is primarily utilized as an internal
standard in analytical and pharmacokinetic studies for the accurate quantification of Pranlukast
in biological matrices.[1][2]

Chemical Identity and Properties

Pranlukast-d4 is a stable isotope-labeled version of Pranlukast, with four deuterium atoms
incorporated into the 4-(4-phenylbutoxy)benzamide moiety. This isotopic labeling provides a
distinct mass difference, making it an ideal internal standard for mass spectrometry-based
assays.
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Property Value Reference

N-[4-ox0-2-(1H-tetrazol-5-
Formal Name yl)-4H-1-benzopyran-8-yl]-4-(4-  [1]
phenylbutoxy)-benzamide-d4

CAS Number 2713172-43-9 [1]
Molecular Formula C27H19D4aNs04 [11[3]
Molecular Weight 485.53 g/mol [3]
Purity (by HPLC) >97.55% [3]
Appearance Solid [1]
Solubility Soluble in DMSO [1]
Storage Store at 2-8°C for long-term 3]
storage

Proposed Synthesis of Pranlukast-d4

While a detailed experimental protocol for the synthesis of Pranlukast-d4 is not readily
available in published literature, a plausible synthetic route can be proposed based on
established methods for the synthesis of Pranlukast and its intermediates. The key step
involves the preparation of a deuterated intermediate, 4-(4-phenylbutoxy)benzoic acid-d4,
which is then coupled with the chromone core.

The overall synthetic workflow can be visualized as follows:
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Proposed synthetic workflow for Pranlukast-d4.

Experimental Protocols (Proposed)

The following are proposed experimental protocols based on the synthesis of the non-
deuterated analogue. These protocols should be optimized for the synthesis of the deuterated
compound.

Step 1: Synthesis of 4-(4-Phenylbutoxy)benzoic acid-d4

The synthesis of this key deuterated intermediate can be adapted from known procedures for
the non-deuterated compound.[4] The deuteration is introduced on the benzoic acid ring.

o Preparation of 4-Hydroxybenzoic acid-d4: Commercially available phenol-d6 can be
carboxylated using a Kolbe-Schmitt reaction to introduce the carboxylic acid group, yielding
4-hydroxybenzoic acid-d4.

 Etherification: The resulting 4-hydroxybenzoic acid-d4 is then etherified with 1-bromo-4-
phenylbutane in the presence of a base such as potassium carbonate in a suitable solvent
like DMF.

Step 2: Formation of 4-(4-Phenylbutoxy)benzoyl-d4 chloride

The deuterated carboxylic acid is converted to its more reactive acyl chloride derivative.
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e A mixture of 4-(4-phenylbutoxy)benzoic acid-d4 and an excess of thionyl chloride or oxalyl
chloride is heated under reflux.[5]

e The excess chlorinating agent is removed by distillation under reduced pressure to yield the
crude 4-(4-phenylbutoxy)benzoyl-d4 chloride.

Step 3: Synthesis of Pranlukast-d4

The final step involves the coupling of the deuterated acyl chloride with the chromone amine.

8-Amino-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is dissolved in a suitable solvent such
as dichloromethane or DMF.

e Abase, for instance, pyridine or triethylamine, is added to the solution.

e The solution of 4-(4-phenylbutoxy)benzoyl-d4 chloride is added dropwise to the mixture at a
controlled temperature.

e The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

e The product, Pranlukast-d4, is isolated and purified by standard techniques such as
crystallization or column chromatography.

Characterization of Pranlukast-d4

Comprehensive characterization is essential to confirm the identity, purity, and isotopic
enrichment of Pranlukast-d4. While specific experimental data for Pranlukast-d4 is not
publicly available, the following techniques are standard for its characterization.
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Characterization Technique Expected Observations

The mass spectrum should show a molecular
ion peak corresponding to the calculated

Mass Spectrometry (MS) molecular weight of Pranlukast-d4 (485.53 g/mol
). High-resolution mass spectrometry would

confirm the elemental composition.

The *H NMR spectrum would be expected to be

similar to that of Pranlukast, but with the
Nuclear Magnetic Resonance (*H NMR) absence of signals corresponding to the four
Spectroscopy protons on the benzamide phenyl ring. The

integration of the remaining proton signals

would be consistent with the structure.

The 3C NMR spectrum would show signals

corresponding to all the carbon atoms in the
Nuclear Magnetic Resonance (13C NMR) molecule. The signals for the deuterated
Spectroscopy carbons on the benzamide ring would likely be

broadened or show a different splitting pattern

due to the deuterium coupling.

HPLC analysis is used to determine the
High-Performance Liquid Chromatography chemical purity of the compound. A single major
(HPLC) peak with a purity of 297% is typically expected

for a reference standard.[3]

Mechanism of Action and Signaling Pathway

Pranlukast, the non-deuterated parent compound, is a selective antagonist of the cysteinyl
leukotriene 1 (CysLT1) receptor.[6][7] By blocking this receptor, Pranlukast inhibits the pro-
inflammatory effects of cysteinyl leukotrienes, which are key mediators in the pathophysiology
of asthma and allergic rhinitis. The deuteration in Pranlukast-d4 does not alter its mechanism
of action but provides a tool for its accurate measurement.

The signaling pathway inhibited by Pranlukast is depicted below:
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Pranlukast's antagonism of the CysLT1 receptor.
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Conclusion

Pranlukast-d4 is a critical analytical tool for the development and study of Pranlukast. This
guide provides a comprehensive overview of its properties, a proposed synthetic strategy, and
characterization methods. The provided experimental protocols, based on the synthesis of the
non-deuterated compound, offer a solid foundation for its preparation in a research setting. The
successful synthesis and thorough characterization of Pranlukast-d4 are paramount for its
reliable use as an internal standard in quantitative bioanalytical assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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